4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidine hydrochloride is a complex organic compound that features both pyrrolidine and piperidine rings These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidine hydrochloride typically involves multiple steps, including the formation of the pyrrolidine and piperidine rings. One common method involves the reaction of N-benzyl-4-piperidone with (methoxymethyl)triphenylphosphonium chloride, followed by hydrolysis of the resulting enol ether . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine and piperidine rings.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These include compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones, which share the pyrrolidine ring structure.
Piperidine derivatives: Compounds such as 1-benzyl-4-piperidone and its derivatives are structurally similar due to the presence of the piperidine ring.
Uniqueness
4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidine hydrochloride is unique due to the combination of both pyrrolidine and piperidine rings in its structure. This dual-ring system provides a versatile scaffold for the development of new compounds with diverse biological activities .
Properties
Molecular Formula |
C17H27ClN2O |
---|---|
Molecular Weight |
310.9 g/mol |
IUPAC Name |
4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidine;hydrochloride |
InChI |
InChI=1S/C17H26N2O.ClH/c1-2-5-15(6-3-1)13-20-14-17-7-4-12-19(17)16-8-10-18-11-9-16;/h1-3,5-6,16-18H,4,7-14H2;1H |
InChI Key |
JCGVEIUGKAWKFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2CCNCC2)COCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.